molecular formula C7H8O4 B14635306 (E)-3-methyl-2,6-dioxohex-4-enoic acid CAS No. 56771-77-8

(E)-3-methyl-2,6-dioxohex-4-enoic acid

Cat. No.: B14635306
CAS No.: 56771-77-8
M. Wt: 156.14 g/mol
InChI Key: OWEJZDDNXJWEGA-NSCUHMNNSA-N
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Description

(E)-3-methyl-2,6-dioxohex-4-enoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2,6-dioxohex-4-enoic acid typically involves the aldol condensation of suitable precursors. One common method involves the reaction of acetone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methyl-2,6-dioxohex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.

    Substitution: Halogenation reactions can occur at the alpha position relative to the keto groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Alpha-halogenated derivatives

Scientific Research Applications

(E)-3-methyl-2,6-dioxohex-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methyl-2,6-dioxohex-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of keto groups, facilitating nucleophilic addition reactions. In biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and activity.

Comparison with Similar Compounds

    3-methyl-2,4-pentanedione: Similar structure but lacks the conjugated diene system.

    2,4-hexanedione: Similar keto groups but different carbon chain length and positioning.

    Acetylacetone: Contains two keto groups but lacks the extended carbon chain.

Uniqueness: (E)-3-methyl-2,6-dioxohex-4-enoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and enhances its utility in various applications.

Properties

CAS No.

56771-77-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(E)-3-methyl-2,6-dioxohex-4-enoic acid

InChI

InChI=1S/C7H8O4/c1-5(3-2-4-8)6(9)7(10)11/h2-5H,1H3,(H,10,11)/b3-2+

InChI Key

OWEJZDDNXJWEGA-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C=O)C(=O)C(=O)O

Canonical SMILES

CC(C=CC=O)C(=O)C(=O)O

Origin of Product

United States

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